molecular formula C22H22F5NO5Se B8238821 Boc-Sec(Mob)-OPfp

Boc-Sec(Mob)-OPfp

Cat. No. B8238821
M. Wt: 554.4 g/mol
InChI Key: YEVXXVPLCBMJDC-ZDUSSCGKSA-N
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Description

Boc-Sec(Mob)-OPfp is a useful research compound. Its molecular formula is C22H22F5NO5Se and its molecular weight is 554.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-Sec(Mob)-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Sec(Mob)-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemical Sensing Applications : Ionic liquid, n-octylpyridinum hexafluorophosphate (OPFP), has been used in creating carbon composite electrodes with excellent electrochemical behavior. This type of electrode is advantageous for sensitive, low-potential, and stable electrochemical sensing of biomolecules and other electroactive compounds (Maleki, Safavi, & Tajabadi, 2006).

  • Materials for Organic Photovoltaic Applications : Dipyrromethene-based materials, which incorporate OPFP, have been studied for their potential use in organic photovoltaic devices. These studies include various designs, synthetic methodologies, and photophysical studies to explore the use of these materials in solar cell technologies (Bessette & Hanan, 2014).

  • Coating Materials for Industrial Applications : A novel cermet material, MoB/CoCr, has been developed for high durability in molten alloys, which is applicable in aluminum die-casting parts and for hot continuous dipping rolls in plating lines. The MoB/CoCr coatings prepared by high-velocity oxy-fuel spraying show high durability without dissolution in molten alloys (Mizuno & Kitamura, 2007).

  • Improvement of Oxidation Resistance in Alloys : The addition of boron to MoSi2 has been found to significantly improve its oxidation resistance. The study on MoB/MoSi2 composites indicates enhanced resistance to pest disintegration and effective barrier against oxygen diffusion, which is crucial for high-temperature applications (Taleghani et al., 2014).

  • Synthesis of Cystine-Rich Peptides : Research on the synthesis of cystine-rich peptides involves the use of protecting groups like Boc (tert-butoxycarbonyl) and Mob (4-methoxybenzyl), demonstrating their significance in peptide synthesis (Boulègue, Musiol, Prasad, & Moroder, 2007).

  • Deprotection in Peptide Synthesis : Studies on the deprotection of the p-Methoxybenzyl group of selenocysteine reveal insights into peptide synthesis methodologies, highlighting the role of Mob groups in this context (Harris & Hondal, 2006).

  • Facile Removal of Protecting Groups in Peptides : Recent advancements in the gentle and efficient removal of the 4-methoxybenzyl (Mob) protecting group from selenocysteine in peptides are notable. This development has implications for peptide synthesis and purification (Jenny et al., 2019).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F5NO5Se/c1-22(2,3)33-21(30)28-13(10-34-9-11-5-7-12(31-4)8-6-11)20(29)32-19-17(26)15(24)14(23)16(25)18(19)27/h5-8,13H,9-10H2,1-4H3,(H,28,30)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVXXVPLCBMJDC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[Se]CC1=CC=C(C=C1)OC)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F5NO5Se
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Sec(Mob)-OPfp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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